molecular formula C17H13F3N2 B1425942 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine CAS No. 1377791-70-2

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine

Cat. No. B1425942
M. Wt: 302.29 g/mol
InChI Key: QCRASQWHVCRLHE-UHFFFAOYSA-N
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Description

“1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine” is an organic compound with the CAS Number: 1377791-70-2 . It has a molecular weight of 302.3 and its IUPAC name is 1,4-diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13F3N2/c18-17(19,20)16-15(13-7-3-1-4-8-13)11-12-22(21-16)14-9-5-2-6-10-14/h1-12,21H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is in liquid form .

Scientific Research Applications

Synthesis Methods

  • Facile Synthesis Method: A study by Xie et al. (2012) describes a facile and efficient method for synthesizing 3-trifluoromethyl-1,4-dihydropyridazine. This process utilizes readily available α,β-unsaturated aldehyde and (E)-1-phenyl-2-(2,2,2-trifluoroethylidene)hydrazine under mild conditions to yield the desired 1,4-dihydropyridazine products (Xie, Zhu, Chen, Li, & Wu, 2012).

Chemical Reactions and Properties

  • Reactions with Electrophilic Reagents: Research conducted by StoelvanderR. et al. (1980) explored the reactions of organolithium-diazine adducts and dihydrodiazines with electrophilic reagents. This study provides insights into the chemical behavior of compounds like 1,4-diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine when interacting with various electrophiles (StoelvanderR., PlasvanderH., Jongejan, & Hoeve, 1980).

Organocatalytic Synthesis

Structural and Physical Characterization

  • X-Ray Structural Analysis: A study by Gilchrist, Gymer, and Rees (1973) on the fragmentation of 3,6-diphenyl-4,5-dehydropyridazine provides valuable structural insights. Their research utilized x-ray analysis to understand the molecular structure and behavior of dihydropyridazine derivatives under various conditions (Gilchrist, Gymer, & Rees, 1973).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1,4-diphenyl-3-(trifluoromethyl)-4H-pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2/c18-17(19,20)16-15(13-7-3-1-4-8-13)11-12-22(21-16)14-9-5-2-6-10-14/h1-12,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRASQWHVCRLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=CN(N=C2C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine
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1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine
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Reactant of Route 5
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine
Reactant of Route 6
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